

Technical Guide: Fmoc-Pro-ONp for Peptide Synthesis and Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-pro-onp*

Cat. No.: B613371

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-Pro-ONp** (N- α -Fmoc-L-proline p-nitrophenyl ester), a critical reagent in solid-phase peptide synthesis (SPPS). We will cover its chemical properties, supplier information, detailed experimental protocols for its use, and its relevance in the context of proline-rich motifs in cellular signaling.

Core Concepts and Properties of Fmoc-Pro-ONp

Fmoc-Pro-ONp is a derivative of the amino acid L-proline, where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxylic acid is activated as a p-nitrophenyl (ONp) ester. The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine in a suitable solvent. This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups, a cornerstone of the widely used Fmoc-SPPS strategy.

The p-nitrophenyl ester is an "active ester." This pre-activation of the carboxyl group allows for efficient peptide bond formation upon reaction with a free amino group on the growing peptide chain, often without the need for additional, in-situ coupling reagents.

Chemical Data Summary

Property	Value
CAS Number	71989-32-7
Linear Formula	C26H22N2O6
Molecular Weight	458.46 g/mol
Synonyms	FMOC-L-PROLINE 4-NITROPHENYL ESTER, FMOC-PRO-ONP, FMOC-PROLINE-ONP, N- ALPHA-FMOC-L-PROLINE P-NITROPHENYL ESTER
Appearance	Light yellow powder
Storage Temperature	-15°C

Supplier Information

Fmoc-Pro-ONp is available from several reputable chemical suppliers, including:

- Sigma-Aldrich: A well-established supplier of research chemicals.
- ECHEMI: An online platform connecting buyers with chemical manufacturers.
- Chemdad Co., Ltd.: A supplier of fine chemicals and pharmaceutical intermediates.

Experimental Protocols: Fmoc-Pro-ONp in Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of a proline residue into a peptide chain on a solid support using **Fmoc-Pro-ONp**. This protocol assumes a standard Fmoc-SPPS workflow.

Materials and Reagents

- **Fmoc-Pro-ONp**
- Solid-phase synthesis resin (e.g., Rink Amide, Wang resin) with the N-terminal Fmoc group removed

- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, reagent grade
- 1-Hydroxybenzotriazole (HOBr) (optional, but recommended)
- Diisopropylethylamine (DIPEA) (optional, for use with HOBr)
- Methanol (MeOH)
- Kaiser test kit (or other ninhydrin-based test)

Protocol for Coupling of Fmoc-Pro-ONp

This protocol describes a single coupling cycle for adding **Fmoc-Pro-ONp** to a resin-bound peptide with a free N-terminal amine.

- Resin Preparation:
 - Ensure the resin from the previous synthesis cycle has been thoroughly washed with DMF to remove any residual piperidine from the Fmoc deprotection step.
 - Perform a Kaiser test to confirm the presence of a free primary amine on the resin. The beads should turn a deep blue. Note: The Kaiser test is not always reliable for secondary amines like proline at the N-terminus of the growing chain.
- Coupling Reaction:
 - In a separate reaction vessel, dissolve **Fmoc-Pro-ONp** (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
 - Optional but recommended: To improve coupling efficiency and minimize side reactions, dissolve 1-Hydroxybenzotriazole (HOBr) (1.5 to 3 equivalents) in DMF and add it to the **Fmoc-Pro-ONp** solution. A small amount of DIPEA (0.1 equivalents) can be added to the resin just before the coupling solution to ensure the amine is not protonated.

- Add the **Fmoc-Pro-ONp** solution (with or without HOBt) to the reaction vessel containing the resin.
- Agitate the mixture at room temperature for 1 to 4 hours. The reaction time can be extended for difficult couplings.
- Monitoring the Coupling:
 - After the desired reaction time, take a small sample of the resin and wash it thoroughly with DMF.
 - Perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.
- Washing:
 - Once the coupling is complete, drain the reaction solution from the vessel.
 - Wash the resin extensively with DMF (3 to 5 times) to remove excess reagents and byproducts.
 - Wash the resin with DCM (2 to 3 times) to prepare for the next deprotection step or final cleavage.

Subsequent Steps

Following the successful coupling of **Fmoc-Pro-ONp**, the synthesis continues with the standard Fmoc-SPPS cycle:

- Fmoc Deprotection: The Fmoc group is removed from the newly added proline residue using a solution of 20% piperidine in DMF.
- Washing: The resin is thoroughly washed to remove piperidine and the dibenzofulvene-piperidine adduct.
- Next Coupling: The next Fmoc-protected amino acid is coupled to the deprotected proline residue.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Proline-Rich Motifs in Cellular Signaling: The Role of SH3 Domains

Proline's unique cyclic structure imparts significant conformational constraints on a peptide backbone. Peptides containing multiple proline residues often form a specific three-dimensional structure known as a polyproline type II (PPII) helix. These proline-rich motifs (PRMs) are crucial in mediating protein-protein interactions within the cell.

One of the most well-characterized families of protein domains that recognize and bind to PRMs is the Src Homology 3 (SH3) domain. SH3 domains are found in a wide array of intracellular signaling proteins, including adaptor proteins, kinases, and cytoskeletal proteins. The interaction between an SH3 domain and a proline-rich motif is a fundamental mechanism for the assembly of signaling complexes and the propagation of cellular signals.

Signaling Pathway Example: Grb2 and Receptor Tyrosine Kinase Signaling

A classic example of an SH3-mediated signaling pathway is the activation of the Ras-MAPK pathway downstream of a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR). The adaptor protein Grb2 plays a central role in this process. Grb2 consists of a central SH2 domain flanked by two SH3 domains.

The following diagram illustrates the experimental workflow and the logical relationship of the key players in this signaling cascade.

Caption: Grb2-mediated activation of the Ras-MAPK pathway.

This signaling cascade highlights the importance of proline-rich motifs in cellular communication. The synthesis of specific proline-containing peptides using reagents like **Fmoc-Pro-ONp** is a critical tool for researchers studying these pathways, allowing for the creation of probes, inhibitors, and other molecular tools to dissect these complex biological processes.

- To cite this document: BenchChem. [Technical Guide: Fmoc-Pro-ONp for Peptide Synthesis and Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b613371#fmoc-pro-onp-cas-number-and-supplier-information\]](https://www.benchchem.com/product/b613371#fmoc-pro-onp-cas-number-and-supplier-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com